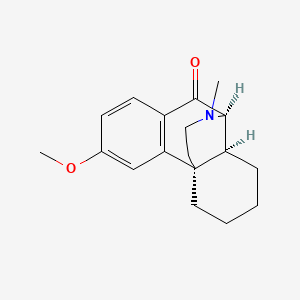

ent-3-Methoxy-17-methylmorphinan-10-one

Beschreibung

Eigenschaften

IUPAC Name |

(1S,9R,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-19-10-9-18-8-4-3-5-14(18)16(19)17(20)13-7-6-12(21-2)11-15(13)18/h6-7,11,14,16H,3-5,8-10H2,1-2H3/t14-,16-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCRGKKCNCIQCZ-KYJSFNMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1C(=O)C4=C3C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1C(=O)C4=C3C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57969-05-8 | |

| Record name | ent-3-Methoxy-17-methylmorphinan-10-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057969058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57969-05-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENT-3-METHOXY-17-METHYLMORPHINAN-10-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3ZHY50Z1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis of ent-3-Methoxy-17-methylmorphinan-10-one

[1][2][3]

Executive Summary & Strategic Context

Target Molecule: ent-3-Methoxy-17-methylmorphinan-10-one CAS Registry: 57969-05-8 Common Identity: Dextromethorphan Impurity C (EP/USP Standard) Stereochemistry: (+)-Series (ent-morphinan)[1]

The synthesis of this compound is a critical workflow in pharmaceutical impurity profiling and the development of novel opioid receptor ligands.[1] While the parent molecule, dextromethorphan (DXM), is a widely used antitussive, the introduction of a ketone functionality at the C10 position drastically alters its electronic and steric profile.

This guide details the Regioselective Benzylic Oxidation pathway. Unlike total synthesis routes (e.g., Grewe cyclization) which are atom-inefficient for this specific target, the semi-synthetic oxidation of the abundant precursor dextromethorphan provides the most direct, high-yielding access to the 10-one scaffold.[1]

Key Synthetic Challenges

-

Regioselectivity: The morphinan skeleton contains multiple oxidizable sites, most notably the tertiary amine (

-methyl) and the benzylic C10 position. The protocol must favor C10 functionalization over -

Stereochemical Integrity: The reaction must preserve the chiral centers at C9, C13, and C14.

-

Over-oxidation: Preventing the formation of

-oxide species or ring degradation.[1]

Retrosynthetic Analysis & Pathway Logic

The most robust route utilizes the activation of the C10 benzylic position. The aromatic ring at C1–C4 donates electron density, making the C10 protons susceptible to radical abstraction or direct insertion by high-valent metal oxidants.

Pathway Diagram

The following logic flow illustrates the transformation from the parent morphinan to the 10-keto derivative.

Figure 1: Mechanistic pathway for the chromium-mediated benzylic oxidation of dextromethorphan.[1]

Detailed Experimental Protocol

Method A: Chromium(VI) Oxide Oxidation (The "Jones" Approach)

This is the industry-standard method for generating Impurity C due to its reliability and high conversion rates.[1]

Reagents:

-

Oxidant: Chromium(VI) Oxide (

)[1] -

Solvent: Glacial Acetic Acid (

) or aqueous -

Quench: Sodium Bisulfite (

) or Isopropanol[1]

Step-by-Step Methodology

-

Pre-Treatment (Free Base Liberation):

-

Dissolve 10.0 g (27 mmol) of DXM·HBr in 100 mL water.

-

Adjust pH to 10–11 using 20%

.[1] -

Extract with

(

-

-

Oxidation Reaction:

-

Dissolve the DXM free base (approx. 7.3 g) in 75 mL of Glacial Acetic Acid. Cool to 15 °C.

-

Prepare a solution of

(5.4 g, 2.0 equiv) in 20 mL of 50% aqueous acetic acid. -

Critical Step: Add the oxidant solution dropwise over 30 minutes, maintaining the internal temperature below 25 °C. Exotherm control is vital to prevent N-oxidation.[1]

-

Allow the reaction to stir at room temperature (20–25 °C) for 6–8 hours. Monitor by TLC (Mobile phase:

:MeOH:

-

-

Work-up & Purification:

-

Cool the reaction mixture to 0 °C.

-

Quench excess oxidant by adding Isopropanol (10 mL) or saturated aqueous

until the color shifts from orange/brown to green (indicating reduction to Cr(III)).[1] -

Basify the mixture carefully with concentrated ammonium hydroxide (

) to pH 9. Caution: Highly exothermic.[1] -

Extract with Chloroform (

, -

Wash combined organics with brine, dry over

, and concentrate under reduced pressure.

-

-

Crystallization:

Method B: Catalytic Periodic Acid Oxidation (Greener Alternative)

For laboratories restricting heavy metal usage, a catalytic chromium system utilizing periodic acid (

Protocol Summary:

-

Dissolve DXM (1 equiv) in Acetonitrile/Water (9:1).[1]

-

Add

(10 mol%) and Periodic Acid (2.5 equiv). -

Stir at 0 °C for 4 hours.

-

The periodic acid re-oxidizes the catalytic chromium species, driving the cycle.

Analytical Characterization

Validation of the 10-keto structure relies on the disappearance of the benzylic protons and the deshielding effect of the carbonyl on the aromatic ring.

Quantitative Data Summary

| Parameter | Specification | Diagnostic Signal |

| Appearance | Off-white to pale yellow solid | N/A |

| Melting Point | 165 – 168 °C | N/A |

| Mass Spectrometry | ||

| IR Spectroscopy | Carbonyl Stretch | Strong band at |

NMR Interpretation (400 MHz, )

-

8.00 (d,

- 6.70–6.85 (m, 2H): Remaining aromatic protons (H-2, H-4).[1]

- 3.85 (s, 3H): Methoxy group (unchanged).[1]

-

2.45 (s, 3H):

-

Absence of C10 Protons: The multiplets typically found at 2.8–3.2 ppm (benzylic C10-

) in DXM are absent.[1]

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Conversion

-

Cause: The protonation of the tertiary amine in acidic media (

) protects the nitrogen from oxidation but can also deactivate the molecule slightly due to the inductive effect of the ammonium cation. -

Solution: Increase the reaction time or temperature slightly (up to 35 °C). Do not exceed 40 °C, as this promotes benzylic degradation.[1]

Issue: -Oxide Formation

-

Cause: Over-oxidation or insufficient acid concentration (free amine available for oxidation).[1]

-

Solution: Ensure the reaction is strictly acidic during the oxidation phase. If

-oxide forms, it can often be reduced back to the amine by treating the crude mixture with

References

-

Zhang, A., et al. (2004).[1] 10-Ketomorphinan and 3-Substituted-3-desoxymorphinan Analogues as Mixed

and -

Grote, C. W., et al. (2011).[1] Preparation of 10-keto morphinans by benzylic oxidation.[4][5] World Intellectual Property Organization, WO2011034747A1. Link

-

Rapoport, H., & Masamune, S. (1955).[1][5] The Stereochemistry of 10-Hydroxycodeine Derivatives. Journal of the American Chemical Society, 77(16), 4330–4335. Link[1]

-

Jiangsu Baozhong Baoda Pharmaceutical Co Ltd. (2017).[1] Synthesis method of impurity 3-methoxy-17-methylmorphinan-10-one enantiomer of dextromethorphan.[4][6][1][2][7] China National Intellectual Property Administration, CN106432079A. Link

-

European Pharmacopoeia Commission. (2025).[1][5] Dextromethorphan Hydrobromide Monohydrate: Impurity C. European Pharmacopoeia Online.[1] Link

Sources

- 1. This compound | C18H23NO2 | CID 21780010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103073494A - Preparation method of ent-3-methoxymorphinan - Google Patents [patents.google.com]

- 3. 10-Ketomorphinan and 3-substituted-3-desoxymorphinan analogues as mixed kappa and micro opioid ligands: synthesis and biological evaluation of their binding affinity at opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN103275005A - Preparation method for ent-3-methoxy-17-methyl dromoran-10 ketone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN106432079A - Synthesis method of impurity 3-methoxy-17-methylmorphinan-10-one enantiomer of dextromethorphan - Google Patents [patents.google.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Structural Elucidation and Spectroscopic Characterization of ent-3-Methoxy-17-methylmorphinan-10-one

This guide provides an in-depth technical analysis of ent-3-Methoxy-17-methylmorphinan-10-one , chemically identified as the 10-oxo derivative of dextromethorphan (if referring to the (+)-enantiomer) or levomethorphan (if referring to the (-)-enantiomer). For the purpose of this guide, we focus on the (+)-series (dextro) , as this is the pharmaceutically dominant isomer (Dextromethorphan impurity/metabolite), but the spectroscopic data (NMR, IR, MS) apply identically to the (-)-enantiomer in achiral environments.

Executive Summary & Molecular Identity

This compound (CAS: 1533-36-4 for the racemate/analogous series) is a critical oxidative impurity and metabolite of the antitussive Dextromethorphan (DXM). Its presence is a key quality attribute in pharmaceutical manufacturing, often designated as Impurity C in pharmacopeial monographs.

The molecule differs from the parent morphinan solely at the C10 position, where the methylene bridge (–CH₂–) is oxidized to a ketone (C=O). This structural change significantly alters the electronic environment of the aromatic A-ring and the piperidine D-ring, creating distinct spectroscopic signatures.

| Property | Data |

| IUPAC Name | (9S, 13S, 14S)-3-methoxy-17-methylmorphinan-10-one |

| Molecular Formula | C₁₈H₂₃NO₂ |

| Molecular Weight | 285.38 g/mol |

| Key Functionality | Benzylic Ketone (C10), Tertiary Amine, Methyl Ether |

| Stereochemistry | ent-morphinan (dextro series) |

Synthesis & Isolation Context

Understanding the origin of this compound is essential for interpreting its spectral impurities. It is typically generated via benzylic oxidation of Dextromethorphan.

Synthetic Pathway (Oxidative Degradation)

The C10 position in morphinans is benzylic and susceptible to oxidation by chromic acid (CrO₃), Co(OAc)₂/O₂, or metabolic enzymes (CYP3A4).

Figure 1: Oxidative pathway transforming Dextromethorphan to its 10-oxo derivative.

Spectroscopic Analysis (The Core)

Nuclear Magnetic Resonance (NMR)

The introduction of the C10 carbonyl creates strong anisotropic effects, particularly deshielding the proton at position 1 (H-1) of the aromatic ring.

¹H NMR (Proton) – 500 MHz, CDCl₃

The diagnostic shift is the absence of the C10-methylene protons (normally ~2.6-3.0 ppm) and the downfield shift of H-1.

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| H-1 | 7.95 - 8.05 | d ( | 1H | Diagnostic: Peri-effect from C10=O deshields H-1 significantly (vs ~7.0 in DXM). |

| H-2 | 6.80 - 6.90 | dd | 1H | Ortho coupling to H-1; Meta to H-4. |

| H-4 | 6.70 - 6.75 | d ( | 1H | Meta coupling only (H-3 is substituted). |

| H-5 | 2.80 - 3.00 | m | 1H | Benzylic bridgehead. |

| H-9 | 3.80 - 4.00 | s (broad) | 1H | |

| N-CH₃ | 2.40 - 2.45 | s | 3H | N-Methyl group (characteristic singlet). |

| O-CH₃ | 3.80 - 3.85 | s | 3H | Methoxy group on A-ring. |

| Aliphatic | 1.20 - 2.20 | m | 8H | Remaining morphinan skeleton protons (C15, C16, etc). |

¹³C NMR (Carbon) – 125 MHz, CDCl₃

| Carbon Type | Shift (δ ppm) | Assignment |

| Carbonyl (C=O) | 193.0 - 195.0 | C-10 Ketone . Key confirmation of oxidation. |

| Aromatic C-3 | ~160.0 | Ipso-carbon attached to Methoxy. |

| Aromatic C-1 | ~128.0 | Deshielded relative to parent due to carbonyl proximity. |

| Methoxy | 55.0 - 56.0 | O-CH₃ |

| N-Methyl | 42.0 - 43.0 | N-CH₃ |

Infrared Spectroscopy (IR)

The IR spectrum provides the quickest confirmation of the C10 oxidation state.

-

Key Diagnostic Peak: 1675 – 1685 cm⁻¹ (Strong).

-

Explanation: This corresponds to the Aryl-conjugated Ketone (C=O) stretching vibration. In standard Dextromethorphan, this region is silent (no carbonyl).

-

-

C-O Stretch: 1240 – 1260 cm⁻¹ (Aryl alkyl ether).

-

C-H Stretch: 2800 – 2950 cm⁻¹ (Aliphatic/N-Methyl).

Mass Spectrometry (MS)[3]

-

Ionization Mode: ESI (+) or EI (70 eV).

-

Molecular Ion (

): m/z 285 (Calculated: 285.17).-

Comparison: Parent DXM is m/z 271.[2] The shift of +14 Da corresponds to the transformation of –CH₂– (14 Da) to –C=O (28 Da)? No.

-

Correction: –CH₂– is mass 14. –C=O is mass 28. Net gain is +14.

-

Formula change: C₁₈H₂₅NO

C₁₈H₂₃NO₂ (Loss of 2H, Gain of 1O). Mass change: -2 + 16 = +14. Correct.

-

Fragmentation Pattern (EI)

Unlike DXM, which is dominated by the cleavage of the piperidine ring (m/z 59 base peak), the 10-oxo derivative shows a stabilized molecular ion due to conjugation.

Figure 2: Simplified fragmentation logic. Note that the C10 ketone stabilizes the core, altering relative abundances compared to DXM.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and prevent line broadening due to the tertiary amine:

-

Solvent: Use CDCl₃ (Deuterated Chloroform) neutralized with basic alumina or DMSO-d₆ . Acidic traces in CDCl₃ can protonate the nitrogen, shifting signals.

-

Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

-

Reference: Use TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm) as internal standard.

HPLC-UV/MS Detection Method

For identifying this compound in a mixture (e.g., stability study of DXM):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 280 nm (Aromatic absorption) and 254 nm (Enhanced by C10 carbonyl conjugation).

Structural Assignment Logic

The following logic map illustrates how the spectroscopic data proves the structure.

Figure 3: Structural elucidation logic flow confirming the C10-oxo assignment.

References

-

United States Pharmacopeia (USP) . Dextromethorphan Hydrobromide Monograph. (Defines Impurity C as 3-methoxy-17-methylmorphinan-10-one).[3]

-

Hellerbach, J., et al. "Synthetic Analgesics: Morphinans." Organic Reactions.[4] (Foundational chemistry of morphinan oxidation).

-

PubChem . Compound Summary: 10-Oxodextromethorphan. National Library of Medicine.

- Zhang, W., et al. "Impurity profiling of dextromethorphan hydrobromide by HPLC-UV-MS." Journal of Pharmaceutical and Biomedical Analysis.

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN106432079A - Synthesis method of impurity 3-methoxy-17-methylmorphinan-10-one enantiomer of dextromethorphan - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Technical Whitepaper: Mechanistic Pathways and Synthetic Protocols for 10-Keto Dextromethorphan

Executive Summary

10-Keto Dextromethorphan (also known as 10-oxo-dextromethorphan) represents a critical structural analogue in the morphinan class. While Dextromethorphan (DXM) is primarily metabolized in vivo via

-

A Key Oxidative Impurity: Formed via benzylic oxidation during drug substance storage or formulation processing (ICH Q3B/Q3A regulatory concern).

-

A Synthetic Intermediate: Used in the development of novel

-opioid receptor ligands and deuterated analogs. -

A Reference Standard: Essential for stability-indicating analytical method validation.

This guide details the mechanistic formation of 10-keto DXM, providing a validated synthetic protocol for generating reference standards and a degradation model for stability testing.

Structural Basis of Formation

The formation of 10-keto DXM is driven by the specific electronic environment of the morphinan scaffold.

The Benzylic Lability at C-10

The C-10 position of the morphinan ring system is benzylic , located adjacent to the aromatic A-ring. This geometric positioning renders the C-10 protons (

-

Bond Dissociation Energy (BDE): The benzylic C-H bond has a lower BDE (~85-90 kcal/mol) compared to standard alkyl C-H bonds (~98-100 kcal/mol).

-

Radical Stabilization: Abstraction of a hydrogen atom at C-10 yields a benzylic radical that is resonance-stabilized by the adjacent aromatic

-system.

Mechanistic Pathway (Radical Oxidation)

Whether formed synthetically (using CrO

Figure 1: Radical-mediated oxidation pathway converting Dextromethorphan to its 10-Keto derivative via benzylic abstraction.

Experimental Protocols

Protocol A: Synthetic Production (Reference Standard)

Purpose: To generate high-purity (>98%) 10-keto DXM for use as an analytical reference standard.

Methodology: Chromium(VI)-catalyzed benzylic oxidation.[1] While toxic, Chromium Trioxide (CrO

Reagents:

-

Dextromethorphan HBr (10.0 g)

-

Chromium Trioxide (CrO

)[1] -

Acetic Acid (Glacial)

-

Water/Chloroform (for extraction)

Step-by-Step Workflow:

-

Solubilization: Dissolve Dextromethorphan (free base) in Glacial Acetic Acid (10 volumes) in a round-bottom flask.

-

Oxidant Addition: Prepare a solution of CrO

(4.0 eq) in aqueous acetic acid (50%). Add dropwise to the reaction mixture at 20-25°C.-

Critical Control: Maintain temperature <30°C to prevent ring cleavage or N-oxide formation.

-

-

Reaction: Stir at ambient temperature for 6–8 hours. Monitor via TLC (Mobile Phase: CHCl

:MeOH:NH-

Endpoint: Disappearance of the starting material spot (R

~0.6) and appearance of the more polar ketone spot (R

-

-

Quenching: Pour the reaction mixture into ice-cold water (500 mL). Neutralize carefully with Ammonium Hydroxide (28%) to pH 9.0.

-

Extraction: Extract with Chloroform (3 x 100 mL). Combine organic layers.

-

Purification: Wash organic layer with brine, dry over Na

SO

Protocol B: Oxidative Stress Testing (Degradation Study)

Purpose: To validate analytical methods (HPLC/UPLC) for specificity against degradation products.

Methodology: Peroxide-induced degradation.[2]

-

Preparation: Prepare a 1 mg/mL solution of Dextromethorphan HBr in Methanol.

-

Stress Condition: Add Hydrogen Peroxide (30% w/v) to achieve a final concentration of 3% H

O -

Incubation: Reflux at 60°C for 4 hours.

-

Observation: This condition typically yields a mixture of DXM N-Oxide (major) and 10-Keto DXM (minor).

-

Note: The presence of transition metal ions (e.g., Fe

/Cu

-

Analytical Characterization

To confirm the identity of 10-Keto DXM, the following spectral data must be verified. The carbonyl group at C-10 introduces distinct signals compared to the parent molecule.

| Analytical Method | Parameter | Dextromethorphan (Parent) | 10-Keto Dextromethorphan |

| IR Spectroscopy | C=O Stretch | Absent | ~1680 cm⁻¹ (Conjugated Ketone) |

| ¹H NMR (CDCl₃) | C-10 Protons | Multiplet at δ 2.8 - 3.2 ppm | Absent (Replaced by C=O) |

| ¹H NMR (CDCl₃) | C-1 Proton | Doublet (~6.8 ppm) | Downfield Shift (~8.0 ppm) (Deshielded by C=O) |

| Mass Spectrometry | Molecular Ion | [M+H]⁺ = 272.2 | [M+H]⁺ = 286.2 (+14 Da) |

Chromatographic Separation Strategy

Separating the 10-keto impurity from the N-oxide and parent drug requires a stability-indicating method.

-

Column: C18 (L1) column (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 10mM Ammonium Bicarbonate (pH 9.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Logic: The 10-keto derivative is less basic and slightly more polar than the parent but distinct from the highly polar N-oxide.

Regulatory & Safety Context

-

ICH Q3B (R2): If 10-keto DXM exceeds the identification threshold (typically 0.1% or 1.0 mg/day intake), it must be structurally identified and qualified for safety.

-

Toxicity: While DXM is safe, benzylic ketones can be reactive Michael acceptors. However, in the morphinan class, the 10-keto moiety is generally stable and pharmacologically active (often retaining NMDA/Sigma affinity).

References

-

Synthesis of 10-Keto Morphinans: Grote, C. W., et al. "Preparation of 10-keto morphinans by benzylic oxidation."[3] U.S. Patent 2011/0034747 A1. Mallinckrodt Inc. Link

-

Degradation Profiling: Puppala, U., et al. "Development and Validation of a Stability Indicating and LCMS Compatible UPLC Method for Estimation of Assay, Related Substances and Degradants in Dextromethorphan Hydrobromide." European Journal of Biomedical and Pharmaceutical Sciences, 2018. Link

-

Oxidative Catalysis: Jin, C., Zhang, L., & Su, W. "Direct Benzylic Oxidation with Sodium Hypochlorite Using a New Efficient Catalytic System: TEMPO/Co(OAc)2."[4] Synlett, 2011.[4] Link

-

Pharmacology of 10-Keto Analogs: Mallimo, S. J., et al. "10-Ketomorphinan and 3-substituted-3-desoxymorphinan analogues as mixed kappa and mu opioid ligands." Journal of Medicinal Chemistry, 2004. Link

-

General Morphinan Oxidation: Zhang, S., et al. "Chromium Trioxide Catalyzed Oxidation of Benzylic Alcohols." Synthesis, 2005.[1] Link

Sources

- 1. Chromium Trioxide [organic-chemistry.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. WO2011034747A1 - Preparation of 10-keto morphinans by benzylic oxidation - Google Patents [patents.google.com]

- 4. Direct Benzylic Oxidation with Sodium Hypochlorite Using a New Efficient Catalytic System: TEMPO/Co(OAc)2 [organic-chemistry.org]

ent-3-Methoxy-17-methylmorphinan-10-one molecular weight and formula

An In-depth Technical Guide to ent-3-Methoxy-17-methylmorphinan-10-one

Introduction

This compound is a morphinan derivative of significant interest within the pharmaceutical industry. It is primarily recognized as a specified impurity and a key reference standard for Dextromethorphan, a widely used antitussive (cough suppressant) agent.[1][2] The structural integrity and purity of active pharmaceutical ingredients (APIs) like dextromethorphan are paramount for ensuring therapeutic efficacy and patient safety. Consequently, the identification, synthesis, and characterization of its impurities, such as this compound, are critical components of quality control and regulatory compliance.

This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis methodologies, analytical characterization, and its crucial role in pharmaceutical quality assurance. The content herein is intended for researchers, analytical scientists, and professionals in drug development and manufacturing who require a detailed understanding of this compound.

Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. These properties are essential for its identification, handling, and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₃NO₂ | [1][3][4] |

| Molecular Weight | 285.39 g/mol | [3][4] |

| CAS Number | 57969-05-8 | [1][3][4] |

| IUPAC Name | (1S,9R,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-trien-8-one | [4] |

| Common Synonyms | 10-Keto Dextromethorphan, Dextromethorphan Impurity C | [1][2][4] |

| Appearance | Light Yellow Solid | [2] |

| Canonical SMILES | CN1CC[C@@]23CCCC[C@@H]2[C@@H]1C(=O)C4=C3C=C(C=C4)OC | [4] |

| InChIKey | UOCRGKKCNCIQCZ-KYJSFNMBSA-N | [4] |

| Storage Conditions | 2-8°C, Refrigerator | [2] |

| GHS Hazard | H302: Harmful if swallowed | [4] |

Synthesis Methodologies

The synthesis of this compound is primarily achieved through the oxidation of its parent compound, dextromethorphan. This transformation specifically targets the benzylic position of the morphinan core, which is susceptible to oxidation. Several patented methods describe routes to obtain this compound for its use as a reference standard.

Direct Oxidation of Dextromethorphan

A common and direct approach involves the oxidation of dextromethorphan or its salts.[5] This process leverages an oxidizing agent to introduce a ketone group at the C10 position.

Causality of Experimental Choices:

-

Starting Material: Dextromethorphan hydrobromide is often used due to its commercial availability and stability.

-

Oxidizing Agent: The choice of oxidant is critical. It must be selective enough to oxidize the benzylic methylene group without cleaving other bonds in the complex morphinan structure.

-

Solvent: The solvent system is chosen to ensure the solubility of both the reactant and the oxidant, while being relatively inert to the reaction conditions. Dichloromethane or acetonitrile are common choices.[5]

-

Purification: Column chromatography is the method of choice for purification, as it effectively separates the desired product from unreacted starting material and other by-products, ensuring the high purity required for a reference standard.[5]

Experimental Protocol: Synthesis via Oxidation

This protocol is a representative example based on methodologies described in the literature.[5]

-

Dissolution: Dissolve dextromethorphan hydrobromide (1 equivalent) in a suitable organic solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidation: Add the selected oxidizing agent (e.g., potassium permanganate or a chromium-based reagent) portion-wise to the solution at a controlled temperature (e.g., 0-25 °C) to manage the reaction exotherm.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite solution) to neutralize the excess oxidant.

-

Extraction: Perform a liquid-liquid extraction. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure. Purify the resulting crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Verification: Confirm the identity and purity of the final product using analytical techniques as described in Section 4.

Multi-Step Synthesis Route

A more complex, alternative synthesis path has also been disclosed, which may offer advantages in terms of yield and purity.[6] This method involves a series of protection, oxidation, and deprotection steps.

Caption: Multi-step synthesis of this compound.

This route provides strategic control over the reactivity of the molecule. The initial acetylation protects the amine, preventing side reactions during the subsequent oxidation step. After the key oxidation is performed, the acetyl group is removed, and the amine is methylated to yield the final product.[6] This method is particularly useful for achieving high purity and is suitable for industrial-scale production.[6]

Analytical Characterization

The definitive identification and purity assessment of this compound as a reference standard is non-negotiable. This requires a suite of modern analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the cornerstone for purity determination and quantification.

Self-Validating System: A robust analytical method is self-validating. The protocol below incorporates system suitability tests (SSTs) before sample analysis. SSTs, which measure parameters like peak resolution, tailing factor, and reproducibility, ensure that the chromatographic system is performing correctly, thereby guaranteeing the trustworthiness of the results.

Experimental Protocol: HPLC Purity Assay

This protocol outlines a standard reverse-phase HPLC (RP-HPLC) method for the analysis of morphinan compounds.

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

-

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve this compound reference standard in a diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 0.5 mg/mL.

-

Sample Solution: Prepare the sample to be tested at the same concentration using the same diluent.

-

-

Chromatographic Run:

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

-

Inject a blank (diluent) to ensure no carryover.

-

Perform five replicate injections of the standard solution to establish system suitability (e.g., %RSD of peak area < 2.0%).

-

Inject the sample solution.

-

Run a gradient elution program, for example:

-

0-20 min: 30% to 70% Mobile Phase B

-

20-25 min: 70% to 30% Mobile Phase B

-

25-30 min: Hold at 30% Mobile Phase B

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of the sample by the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Complementary Analytical Techniques

While HPLC is excellent for purity assessment, a combination of methods is required for unambiguous structural confirmation, a practice central to the characterization of new chemical entities and reference standards.[7]

-

Mass Spectrometry (MS): Coupled with LC (LC-MS), it provides molecular weight information, confirming the molecular formula (C₁₈H₂₃NO₂). High-resolution mass spectrometry (HRMS) can yield an exact mass, further solidifying the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. This is the definitive technique for structural elucidation.

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Shop this compound for R&D Online | Advent [adventchembio.com]

- 4. This compound | C18H23NO2 | CID 21780010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103275005A - Preparation method for ent-3-methoxy-17-methyl dromoran-10 ketone - Google Patents [patents.google.com]

- 6. CN106432079A - Synthesis method of impurity 3-methoxy-17-methylmorphinan-10-one enantiomer of dextromethorphan - Google Patents [patents.google.com]

- 7. New synthetic opioids: development of analytical methods for their characterization and determination by means of (U)HPLC- HRMS/MS [tesidottorato.depositolegale.it]

Methodological & Application

using Dextromethorphan Impurity C as a reference standard

Technical Application Note: Qualification and Utilization of Dextromethorphan Impurity C (10-Keto Derivative)

Executive Summary

This application note provides a comprehensive framework for the characterization, quantification, and control of Dextromethorphan Impurity C (EP nomenclature), chemically identified as (+)-3-methoxy-17-methylmorphinan-10-one .

Unlike simple demethylated impurities (e.g., Dextrorphan), Impurity C represents a structural oxidation at the benzylic position (C-10). Its formation is critical in stability studies as it serves as a marker for oxidative stress in finished dosage forms. This guide outlines a self-validating HPLC protocol, relative response factor (RRF) determination, and regulatory reporting strategies compliant with ICH Q3A/Q3B guidelines.

Chemical Profile & Reference Standard Identity

Precise identification is the prerequisite for accurate quantification. Researchers must distinguish Impurity C from other oxidative byproducts (e.g., N-Oxides).

| Parameter | Specification |

| Common Name | Dextromethorphan Impurity C (EP) / Related Compound C (USP context) |

| Chemical Name | (+)-3-methoxy-17-methylmorphinan-10-one |

| CAS Number | 57969-05-8 |

| Molecular Formula | C₁₈H₂₃NO₂ |

| Molecular Weight | 285.38 g/mol |

| Functional Change | Introduction of a ketone group at C-10 (Benzylic oxidation) |

| Solubility | Soluble in Methanol, Acetonitrile; Sparingly soluble in water |

Visualizing the Degradation Pathway

The following diagram illustrates the oxidative pathway converting Dextromethorphan to Impurity C.

Figure 1: Oxidative degradation pathway of Dextromethorphan leading to Impurity C.

Protocol 1: Reference Standard Handling & Qualification

Objective: Ensure the integrity of the reference material before use in quantitative assays. Impurity C is a ketone and may exhibit different hygroscopic properties than the parent HBr salt.

Step-by-Step Methodology:

-

Arrival Verification:

-

Upon receipt, verify the Certificate of Analysis (CoA) for the specific batch.

-

Confirm the salt form. Impurity C is typically supplied as the free base . If the parent method analyzes Dextromethorphan HBr, a molecular weight correction factor (MWCF) is required.

-

Correction Calculation:

-

-

Storage Conditions:

-

Store at -20°C protected from light. The ketone moiety at C-10 can be photoreactive.

-

Equilibration: Allow the vial to reach room temperature (20-25°C) inside a desiccator before opening to prevent moisture condensation, which alters weighing accuracy.

-

-

Stock Solution Preparation (Self-Validating Step):

-

Solvent: Methanol (HPLC Grade). Do not use water as the primary diluent due to lower solubility of the free base.

-

Concentration: Prepare a stock of 0.5 mg/mL.

-

Stability Check: Inject the fresh stock immediately. Re-inject after 24 hours at ambient temperature.

-

Acceptance Criteria: No new peaks >0.05%; Area difference <2.0%.

-

Protocol 2: Validated HPLC Method for Quantification

Objective: Achieve baseline separation (Resolution > 2.0) between Dextromethorphan and Impurity C. The ketone group increases polarity slightly but the planar structure may cause tailing on standard C18 columns.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | Phenyl-Hexyl or C18 (L1), 250 x 4.6 mm, 5 µm | Phenyl-Hexyl offers superior selectivity for the aromatic ketone over standard alkyl chains. |

| Mobile Phase A | 10 mM Ammonium Phosphate Buffer (pH 3.0) | Acidic pH suppresses silanol activity; Buffer maintains ionization of the amine. |

| Mobile Phase B | Acetonitrile | Strong eluent for hydrophobic morphinan backbone. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1] |

| Detection | UV at 280 nm | Maxima for the morphinan ring; minimizes solvent cut-off noise. |

| Column Temp | 35°C | Improves mass transfer and peak shape. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase |

| 0.0 | 90 | 10 | Equilibration |

| 5.0 | 90 | 10 | Isocratic Hold (Elute polar excipients) |

| 25.0 | 40 | 60 | Linear Gradient (Elute Impurity C then DXM) |

| 30.0 | 10 | 90 | Wash |

| 35.0 | 90 | 10 | Re-equilibration |

Note: Impurity C (Ketone) is generally less retained than Dextromethorphan (Parent) in Reverse Phase due to the oxygen functionality reducing lipophilicity compared to the methylene group, but this depends heavily on the specific column chemistry (C18 vs Phenyl). Always verify retention order.

Protocol 3: Relative Response Factor (RRF) Determination

Scientific Integrity Check: Do not assume an RRF of 1.0. The carbonyl group at C-10 alters the UV absorption spectrum compared to the parent molecule.

Procedure:

-

Preparation: Prepare 5 linearity levels for both Dextromethorphan HBr (Parent) and Impurity C (Standard) ranging from LOQ to 150% of the specification limit (typically 0.1% to 0.5% of API conc).

-

Analysis: Inject each level in triplicate.

-

Calculation: Plot Concentration (x-axis) vs. Area (y-axis). Determine the Slope (

). -

Application:

Typical RRF for Impurity C at 280nm is often between 0.8 and 1.2, but must be experimentally determined.

Analytical Workflow & Decision Tree

This diagram guides the analyst through the qualification and testing process.

Figure 2: Analytical decision tree for Dextromethorphan Impurity C analysis.

Regulatory Reporting (ICH Q3A/Q3B)

When using Impurity C as a reference standard, adherence to reporting thresholds is mandatory.

| Dose (Maximum Daily) | Reporting Threshold | Identification Threshold | Qualification Threshold |

| < 10 mg | 0.1% | 1.0% or 5 µg (lower) | 1.0% or 50 µg (lower) |

| 10 mg - 100 mg | 0.1% | 0.5% or 20 µg (lower) | 0.5% or 200 µg (lower) |

| > 100 mg (Common for DXM) | 0.1% | 0.2% | 0.2% |

Note: Dextromethorphan daily doses often exceed 100mg in extended-release formulations. Therefore, if Impurity C exceeds 0.2%, it requires toxicological qualification.

References

-

European Pharmacopoeia (Ph. Eur.) . Monograph 0020: Dextromethorphan Hydrobromide. EDQM. Available at: [Link]

-

International Conference on Harmonisation (ICH) . Guideline Q3B(R2): Impurities in New Drug Products. ICH.org. Available at: [Link]

-

United States Pharmacopeia (USP) . Dextromethorphan Hydrobromide Monograph. USP-NF Online. Available at: [Link]

-

PubChem . Compound Summary: Dextromethorphan Impurity C (CAS 57969-05-8).[2][3][4][5][6][7][8] National Library of Medicine. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. veeprho.com [veeprho.com]

- 3. watson-int.com [watson-int.com]

- 4. Dextromethorphan EP Impurity C - CAS - 57969-05-8 | Axios Research [axios-research.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. glppharmastandards.com [glppharmastandards.com]

- 7. kmpharma.in [kmpharma.in]

- 8. epichem.com [epichem.com]

Application Note: AN-DXM-2026

Introduction & Clinical Context

Dextromethorphan (DXM) is a centrally active antitussive agent of the morphinan class. Chemically, it is the dextrorotatory isomer of 3-methoxy-N-methylmorphinan. While DXM is a safe, over-the-counter cough suppressant, its levorotatory enantiomer, Levomethorphan , is a potent opioid analgesic and a controlled substance (Schedule II in the US).

Consequently, analytical method development for DXM requires a bifurcated strategy:

-

Achiral Purity: Separation of chemical impurities (degradation products like Dextrorphan).

-

Chiral Purity: Strict control of the enantiomeric impurity (Levomethorphan).

This guide provides a comprehensive protocol for developing, optimizing, and validating HPLC methods for DXM, grounded in ICH Q2(R2) guidelines.

The Impurity Landscape

The following compounds are the primary targets for analysis. Note that Dextrorphan is both a metabolite and a degradation product (O-demethylation).

| Compound Name | Common Designation | Structure / Nature | Analytical Challenge |

| Dextromethorphan | API | 3-methoxy-N-methylmorphinan | Basic amine (pKa ~9.3). Prone to peak tailing. |

| Dextrorphan | Impurity A (EP/USP) | 3-hydroxy-N-methylmorphinan | Phenolic impurity. More polar than DXM. |

| Levomethorphan | Enantiomer | (9S, 13S, 14S)-isomer | Identical physical properties to DXM in achiral environments. |

| 3-Methoxymorphinan | Impurity B | N-demethylated analog | Secondary amine. |

| N-Oxide | Degradation | Oxidation product | Elutes early in RP-HPLC. |

Method Development Workflow

The following diagram illustrates the lifecycle of method development, distinguishing between the two required pathways (Achiral vs. Chiral).

Caption: Dual-pathway workflow for DXM analysis ensuring coverage of both chemical degradation and stereochemical purity.

Protocol A: Achiral Related Substances (RP-HPLC)

Objective: Quantify Dextrorphan, Impurity B, and other degradation products. Scientific Rationale: DXM is a weak base (pKa ~9.3). On standard C18 columns at neutral pH, silanol interactions cause severe peak tailing.

-

Solution: Use a low pH (3.0–3.4) mobile phase.[1][2][3] This suppresses silanol ionization (Si-OH) and keeps DXM fully protonated, improving peak shape.

Method Parameters

-

Column: L1 (C18) or L11 (Phenyl). Recommended: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

-

Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 3.0 adjusted with Phosphoric Acid).

-

Mobile Phase B: Acetonitrile (HPLC Grade).[2]

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

-

Detection: UV @ 280 nm (Targeting the phenolic/aromatic ring).

-

Injection Volume: 10–20 µL.

Gradient Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 90 | 10 | Equilibration |

| 5.0 | 90 | 10 | Isocratic Hold (Polar impurities) |

| 25.0 | 40 | 60 | Linear Gradient |

| 30.0 | 40 | 60 | Wash |

| 30.1 | 90 | 10 | Re-equilibration |

| 35.0 | 90 | 10 | End |

System Suitability Criteria (SST)

-

Tailing Factor (DXM): NMT 2.0 (Ideally < 1.5).

-

Resolution (Rs): NLT 2.0 between Dextrorphan and DXM.

-

RSD (n=6): NMT 2.0% for the main peak.

Protocol B: Enantiomeric Purity (Chiral HPLC)

Objective: Quantify Levomethorphan (Limit usually NMT 0.10%).[4] Scientific Rationale: Enantiomers cannot be separated on achiral phases. A polysaccharide-based chiral selector is required. Critical Control: The mobile phase must contain a basic additive (Diethylamine or Ethanolamine) to prevent non-specific interaction of the amine with the stationary phase.

Method Parameters

-

Column: USP L45 or L51 (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Recommended:Daicel Chiralpak AD-H or Phenomenex Lux Amylose-1 (4.6 x 250 mm, 5 µm).

-

-

Mode: Normal Phase.

-

Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C (Lower temperature often improves chiral recognition).

-

Detection: UV @ 280 nm.[3]

Execution Steps

-

Preparation: Pre-mix Hexane and IPA. Add Diethylamine (DEA) last. Caution: DEA is volatile; prepare fresh daily.

-

Equilibration: Flush column for at least 45 minutes. Chiral columns are sensitive to pressure shocks; ramp flow slowly (0.2 -> 1.0 mL/min).

-

Standard Prep: Prepare a resolution solution containing both DXM and Levomethorphan (racemic mixture can be used for method development).

-

Elution Order: Typically, Levomethorphan elutes before Dextromethorphan on Amylose-based columns in this mode, but this must be confirmed with standards.

Validation Framework (ICH Q2(R2))

The 2024 revision of ICH Q2(R2) emphasizes a lifecycle approach.[5][6]

Key Validation Parameters

| Parameter | Acceptance Criteria | Experimental approach |

| Specificity | No interference at RT of DXM. Purity Angle < Purity Threshold (PDA). | Inject blank, placebo, and forced degradation samples (Acid, Base, Peroxide). |

| Linearity | R² ≥ 0.999. | 5 levels from LOQ to 120% of specification limit. |

| Accuracy (Recovery) | 98.0% – 102.0% (API); 80%–120% (Impurities). | Spike placebo with known impurity amounts at 50%, 100%, 150% levels. |

| Precision | RSD ≤ 2.0% (Repeatability).[6] | 6 replicates of standard solution. |

| LOD / LOQ | S/N ≥ 3 (LOD); S/N ≥ 10 (LOQ). | Determine via visual evaluation or residual standard deviation of regression line. |

| Robustness | System suitability remains within limits. | Deliberate variations: pH (±0.2), Flow (±0.1 mL/min), Column Temp (±5°C). |

Troubleshooting Guide

Issue: Peak Tailing of DXM (Achiral Method)

-

Cause: Interaction with residual silanols on the silica backbone.

-

Fix 1: Ensure pH is low (3.0).

-

Fix 2: Add an ion-pairing agent (e.g., 5 mM Sodium Pentanesulfonate) if using an older column type.

-

Fix 3: Switch to a "End-capped" or "Hybrid" particle column (e.g., Waters XBridge).

Issue: Loss of Resolution (Chiral Method)

-

Cause: Water contamination in the Normal Phase system.

-

Fix: Flush the system with 100% Ethanol (if column compatible) or strictly anhydrous Hexane/IPA. Ensure the column is protected from humidity.

Issue: "Ghost" Peaks

-

Cause: Carryover of the basic amine.

-

Fix: Use a needle wash with high organic content and low pH (e.g., 50:50 Methanol:Water + 0.1% Phosphoric Acid).

References

-

ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[7] Link

-

United States Pharmacopeia (USP). Dextromethorphan Hydrobromide Monograph.[1] USP-NF.[1][4] (Requires Subscription). Link

-

Phenomenex. (2022).[8] Chiral Separation of Dextromethorphan and Levomethorphan.[8] Technical Note. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5360696, Dextromethorphan.Link

-

Thermo Fisher Scientific. High-Throughput Analysis of Dextromethorphan and Dextrorphan. Application Note. Link

Sources

- 1. uspnf.com [uspnf.com]

- 2. academicjournals.org [academicjournals.org]

- 3. Dextromethorphan | SIELC Technologies [sielc.com]

- 4. scribd.com [scribd.com]

- 5. intuitionlabs.ai [intuitionlabs.ai]

- 6. altabrisagroup.com [altabrisagroup.com]

- 7. mastercontrol.com [mastercontrol.com]

- 8. Chiral Separation of Dextromethorphan | Phenomenex [phenomenex.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of ent-3-Methoxy-17-methylmorphinan-10-one

Welcome to the technical support guide for the synthesis of ent-3-methoxy-17-methylmorphinan-10-one. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, chemists, and drug development professionals in optimizing their synthetic procedures and overcoming common challenges.

This compound is a crucial intermediate in the synthesis of various morphinan-based active pharmaceutical ingredients, most notably the widely used antitussive dextromethorphan.[1][2] It is also recognized as a significant impurity (DXM-C) in dextromethorphan synthesis, making its preparation essential for use as a reference standard in quality control.[3]

The synthesis of this morphinan core is non-trivial and often relies on a pivotal acid-catalyzed intramolecular cyclization known as the Grewe cyclization.[4][5] Achieving a high yield of the desired product requires careful control of reaction parameters and a thorough understanding of potential side reactions and purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route to this compound?

A1: A common route involves the Grewe cyclization of a 1-benzyl-octahydroisoquinoline precursor, followed by N-methylation.[4][6] Another reported method involves the direct benzylic oxidation of dextromethorphan using an oxidizing agent.[7][8] A multi-step synthesis starting from the 3-methoxymorphinan enantiomer has also been described, involving acetylation, oxidation, deacetylation, and finally methylation.[3]

Q2: What are the most critical parameters affecting the yield of the Grewe cyclization step?

A2: The Grewe cyclization is highly sensitive to the choice and concentration of the acid catalyst (e.g., phosphoric acid, sulfuric acid, or Lewis acids), reaction temperature, and the absolute exclusion of water.[4][9][10] Sub-optimal conditions can lead to incomplete reaction, the formation of isomeric byproducts, or degradation of the starting material.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for real-time reaction monitoring. By comparing the spot of the reaction mixture against the starting material standard, you can observe the consumption of the precursor and the formation of the product. A detailed TLC monitoring protocol is provided in this guide. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[11]

Q4: What are the expected major impurities in this synthesis?

A4: Besides unreacted starting material, potential impurities include isomeric morphinans from alternative cyclization pathways (e.g., Pschorr-type byproducts) and degradation products resulting from harsh acidic conditions during reaction or workup.[9][12] If starting from a demethylated precursor, incomplete N-methylation can also result in the corresponding secondary amine impurity.[13]

Troubleshooting Guide: Low or No Product Yield

Low yield is the most frequently encountered issue. The following section breaks down the problem by its potential root causes and provides systematic solutions.

Problem Area 1: Inefficient Grewe Cyclization

The acid-catalyzed cyclization of the benzyl-octahydroisoquinoline precursor is the most critical step for forming the morphinan core. Failure here will inevitably lead to poor overall yield.

Possible Cause 1: Inactive or Improper Acid Catalyst

-

Causality: The cyclization requires a strong protic or Lewis acid to protonate the double bond and facilitate the intramolecular electrophilic attack on the aromatic ring.[4] The presence of water can quench the acid and inhibit the reaction.

-

Troubleshooting Steps:

-

Ensure Anhydrous Conditions: Use freshly distilled, dry solvents. If using phosphoric acid, it is often heated with a co-solvent like toluene under a Dean-Stark apparatus to azeotropically remove water before adding the substrate.[4]

-

Verify Acid Strength: Use high-purity, concentrated acids (e.g., 85% H₃PO₄, polyphosphoric acid, or triflic acid).[4][14] Older bottles of acid may have absorbed atmospheric moisture.

-

Optimize Acid Stoichiometry: An excess of acid is typically required to act as both catalyst and solvent.[4][9] Literature reports often use a significant volume excess of phosphoric acid.

-

Consider Alternative Acids: If protic acids fail, Lewis acids like AlCl₃ have been reported to mediate the cyclization, sometimes favoring different isomers.[15]

-

Possible Cause 2: Sub-optimal Reaction Temperature or Time

-

Causality: The cyclization has a significant activation energy barrier. Insufficient temperature will result in a sluggish or incomplete reaction. Conversely, excessively high temperatures can promote side reactions or product degradation.

-

Troubleshooting Steps:

-

Temperature Screening: Based on literature precedents, screen a range of temperatures (e.g., 80°C to 140°C) to find the optimum for your specific substrate and acid system.

-

Time Course Study: Monitor the reaction by TLC every 1-2 hours to determine the point of maximum product formation and avoid prolonged heating that could lead to decomposition.

-

Problem Area 2: Issues with N-Methylation

If the cyclization proceeds to the N-nor (demethylated) intermediate, the subsequent N-methylation step is critical.

Possible Cause 1: Inefficient Methylating Agent or Conditions

-

Causality: The Eschweiler-Clarke reaction, a common method for this transformation, uses formaldehyde and formic acid to methylate the secondary amine.[16][17] The reaction's success depends on the reactivity of the iminium ion intermediate and the hydride transfer from formic acid.[16]

-

Troubleshooting Steps:

-

Reagent Quality: Use fresh, high-quality formaldehyde (e.g., from paraformaldehyde) and formic acid (typically >85%).

-

Stoichiometry: Ensure an excess of both formaldehyde and formic acid is used to drive the reaction to completion and form the tertiary amine.[16]

-

Temperature Control: The reaction is typically heated (e.g., 60-100°C) to facilitate the reaction and the irreversible loss of CO₂.[4][16] Monitor the reaction to avoid degradation.

-

Alternative Reagents: If Eschweiler-Clarke fails, consider other methylating agents like methyl iodide or dimethyl sulfate with a suitable base, though these can lead to over-methylation (quaternary salts) if not carefully controlled.[13][18]

-

Problem Area 3: Product Loss During Workup and Purification

A successful reaction can be undermined by a poor workup or purification strategy.

Possible Cause 1: Improper pH Adjustment and Extraction

-

Causality: Morphinans are basic compounds. After quenching the acidic reaction mixture, the aqueous layer must be carefully basified to a pH > 10 to deprotonate the amine and allow for efficient extraction into an organic solvent.

-

Troubleshooting Steps:

-

Careful Quenching: Slowly pour the hot acid reaction mixture onto crushed ice to rapidly cool and dilute it.

-

Monitor pH: Use a pH meter or pH paper to carefully adjust the pH of the aqueous layer with a strong base (e.g., NaOH or NH₄OH) while cooling in an ice bath.

-

Thorough Extraction: Extract the aqueous layer multiple times (e.g., 3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete recovery of the product.[19]

-

Possible Cause 2: Sub-optimal Purification

-

Causality: The crude product often contains unreacted starting materials, isomers, and other byproducts that must be removed.

-

Troubleshooting Steps:

-

Column Chromatography: This is the most effective method for purification.[4][9] A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol with a small amount of triethylamine) is necessary to achieve good separation.

-

Recrystallization: If a solid, the crude product can sometimes be purified by recrystallization from a suitable solvent system.

-

Data Summary & Key Parameters

The following table summarizes typical reaction conditions reported in the literature for key transformations. These should be used as a starting point for optimization.

| Parameter | Grewe Cyclization | Eschweiler-Clarke N-Methylation |

| Precursor | N-formyl-1-(4-methoxybenzyl)-octahydroisoquinoline | 3-methoxy-morphinan (N-nor intermediate) |

| Key Reagents | 85% Phosphoric Acid, Toluene | Formaldehyde, Formic Acid |

| Temperature | 100-120°C (Reflux with Dean-Stark) | 60-100°C |

| Typical Time | 4-12 hours | 2-6 hours |

| Workup | Quench on ice, basify with NaOH/NH₄OH, extract | Dilute, basify, extract |

| Reference | Jayachandra et al. (2018)[4][9] | Jayachandra et al. (2018)[4], Wikipedia[16] |

Experimental Protocols & Visual Guides

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

-

Plate Preparation: Use silica gel 60 F₂₅₄ coated aluminum plates.

-

Solvent System (Eluent): A good starting point is a mixture of Dichloromethane:Methanol:Triethylamine (90:9:1). This may require optimization.

-

Spotting: Using a capillary tube, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on the baseline.

-

Development: Place the plate in a chamber saturated with the eluent and allow the solvent front to rise to ~1 cm from the top.

-

Visualization:

-

Examine the plate under UV light (254 nm). The aromatic rings of the starting material and product should be visible as dark spots.

-

Stain the plate using a potassium permanganate dip or iodine chamber to visualize the amine-containing compounds.

-

-

Interpretation: The reaction is complete when the starting material spot is no longer visible in the RM lane. The product spot should appear at a different Rf value.

Troubleshooting Logic Diagram

The following diagram illustrates a logical workflow for troubleshooting low yield issues.

Caption: Troubleshooting workflow for low yield synthesis.

References

-

Jayachandra, S., et al. (2018). Preparation of Novel Morphinan Derivative as a Result of Grewe Cyclization. Organic & Medicinal Chemistry International Journal, 6(1), 17-22. Available from: [Link][4][9]

-

Zhang, X., et al. (2020). Asymmetric Synthesis of a Key Dextromethorphan Intermediate and Its Analogues Enabled by a New Cyclohexylamine Oxidase: Enzyme Discovery, Reaction Development, and Mechanistic Insight. The Journal of Organic Chemistry. Available from: [Link]

-

Kovács, P., et al. (2008). Synthesis of deuterated dextromethorphan derivatives. ARKIVOC. Available from: [Link]

-

Chen, B., et al. (2024). Engineered Imine Reductase for Asymmetric Synthesis of Dextromethorphan Key Intermediate. Organic Letters. Available from: [Link]

-

Kovács, P., et al. (2008). Synthesis of deuterated dextromethorphan derivatives. Semantic Scholar. Available from: [Link]

- (2015). Synthesis method of dextromethorphan intermediate. Google Patents.

-

(2018). Preparation of Novel Morphinan Derivative as a Result of Grewe Cyclization. Juniper Publishers. Available from: [Link]

-

Carroll, F. I. (2012). Novel Approaches Towards the Synthesis of Morphinan Derivatives. Nottingham ePrints. Available from: [Link]

-

Zhao, Q., et al. (2017). On the formation of a side product with hexahydroaporphine-like structure in the Grewe cyclization. ResearchGate. Available from: [Link]

-

Advent Chembio. This compound. Available from: [Link]

-

Wikipedia. Total synthesis of morphine and related alkaloids. Available from: [Link]

-

Hosztafi, S., et al. (2021). Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary. Molecules. Available from: [Link]

- Wang, T., et al. (2010). Preparation of saturated ketone morphinan compounds by catalytic isomerization. Google Patents.

- (2017). Synthesis method of impurity 3-methoxy-17-methylmorphinan-10-one enantiomer of dextromethorphan. Google Patents.

- (2016). Reduction of alpha, beta-unsaturated ketone levels in morphinan derivative compositions. Google Patents.

- (2013). Preparation method for ent-3-methoxy-17-methyl dromoran-10 ketone. Google Patents.

-

Gever, G., et al. (2020). Electrochemical N-Demethylation of 14-Hydroxy Morphinans: Sustainable Access to Opioid Antagonists. Organic Letters. Available from: [Link]

-

University of Rochester. Troubleshooting: How to Improve Yield. Available from: [Link]

-

Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. Available from: [Link]

- (2013). Preparation method of ent-3-methoxymorphinan. Google Patents.

- Rice, K. C. (1983). Short total synthesis of dihydrothebainone, dihydrocodeinone, and nordihydroccodeinone. Google Patents.

-

Wikipedia. Eschweiler–Clarke reaction. Available from: [Link]

- Coop, A., et al. (2014). Processes for the preparation of morphinane and morphinone compounds. Google Patents.

-

PubChem. This compound. Available from: [Link]

-

J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Available from: [Link]

-

Hlushko, O.V., et al. (2019). INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. Rasayan Journal of Chemistry. Available from: [Link]

-

Reddit. (2021). Novel Route to 14(S)-Isomorphinans via Grewe Cyclization of a 1-Benzyl-1,2,3,5,6,7,8,9-Octahydroisoquinoline. r/AskChemistry. Available from: [Link]

-

Li, H., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Available from: [Link]

-

Rosenau, T., et al. (2004). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. ResearchGate. Available from: [Link]

-

Larkin, P. J., et al. (2007). Increasing morphinan alkaloid production by over-expressing codeinone reductase in transgenic Papaver somniferum. Plant Biotechnology Journal. Available from: [Link]

- Sun, H., et al. (2011). Preparation of 10-keto morphinans by benzylic oxidation. Google Patents.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN106432079A - Synthesis method of impurity 3-methoxy-17-methylmorphinan-10-one enantiomer of dextromethorphan - Google Patents [patents.google.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Total synthesis of morphine and related alkaloids - Wikipedia [en.wikipedia.org]

- 6. CN104761496A - Synthesis method of dextromethorphan intermediate - Google Patents [patents.google.com]

- 7. CN103275005A - Preparation method for ent-3-methoxy-17-methyl dromoran-10 ketone - Google Patents [patents.google.com]

- 8. WO2011034747A1 - Preparation of 10-keto morphinans by benzylic oxidation - Google Patents [patents.google.com]

- 9. Preparation of Novel Morphinan Derivative as a Result of Grewe Cyclization [ideas.repec.org]

- 10. US4368326A - Short total synthesis of dihydrothebainone, dihydrocodeinone, and nordihydroccodeinone - Google Patents [patents.google.com]

- 11. WO2010118271A1 - Preparation of saturated ketone morphinan compounds by catalytic isomerization - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 15. reddit.com [reddit.com]

- 16. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 17. jk-sci.com [jk-sci.com]

- 18. mdpi.com [mdpi.com]

- 19. Troubleshooting [chem.rochester.edu]

Technical Support Center: Optimizing HPLC Peak Shape for 10-Keto Dextromethorphan

Welcome to the technical support guide for the chromatographic analysis of 10-Keto Dextromethorphan. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with HPLC peak asymmetry. As a morphinan derivative containing a basic nitrogen atom, 10-Keto Dextromethorphan presents specific challenges that can lead to poor peak shape, compromising resolution and quantification.[1] This guide provides in-depth, cause-and-effect troubleshooting for common peak shape problems in a direct question-and-answer format.

Understanding the Analyte: 10-Keto Dextromethorphan

Before troubleshooting, understanding the analyte's physicochemical properties is critical.

| Property | Value | Significance for HPLC |

| Molecular Formula | C₁₈H₂₃NO₂[2][3] | Indicates a moderately sized organic molecule. |

| Molecular Weight | ~285.38 g/mol [2][4] | Standard molecular weight for reversed-phase HPLC. |

| Predicted pKa | 6.63[5] | This is the pKa of the protonated tertiary amine. At pH < 6.63, the molecule is predominantly positively charged; at pH > 6.63, it is neutral. This is the most critical parameter for controlling peak shape. |

| Predicted LogP | 2.96[2] | Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography. |

| Chemical Nature | Basic Compound[1] | The basic amine is highly susceptible to secondary ionic interactions with the stationary phase, the primary cause of peak tailing. |

FAQ 1: Why is my 10-Keto Dextromethorphan peak tailing, and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, is the most common issue for basic compounds like 10-Keto Dextromethorphan.[6] A USP Tailing Factor or Asymmetry Factor (As) greater than 1.2 is typically considered tailing.[6]

The Core Problem: Secondary Silanol Interactions

In reversed-phase HPLC, the primary retention mechanism should be hydrophobic interactions between the analyte and the C18 stationary phase. However, a secondary, undesirable interaction often occurs.[7][8]

-

Cause: Basic compounds, such as 10-Keto Dextromethorphan, are protonated and positively charged in acidic to neutral mobile phases (pH < pKa of 6.63). Standard silica-based columns have residual acidic silanol groups (Si-OH) on their surface that become deprotonated (negatively charged, Si-O⁻) at pH values above 3-4.[7][9] The strong ionic attraction between the positively charged analyte and the negatively charged silanol sites acts as a strong, secondary retention mechanism, delaying the elution of some analyte molecules and causing a tail.[6][10]

-

Consequence: This secondary interaction leads to broad, asymmetric peaks, reduced column efficiency, poor resolution from adjacent peaks, and inaccurate integration.[8]

Troubleshooting Workflow for Peak Tailing

This workflow systematically addresses the most probable causes of peak tailing for 10-Keto Dextromethorphan.

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocols

The goal is to suppress the ionization of residual silanol groups, which is the root cause of the tailing.[6] By operating at a low pH, the silanol groups remain protonated (Si-OH) and neutral, thus minimizing the strong ionic interaction with the protonated analyte.[10][11]

-

Prepare Aqueous Buffer: Prepare a 10-20 mM buffer solution. Ammonium formate or potassium phosphate are excellent choices.

-

Adjust pH: Before adding the organic modifier, adjust the aqueous buffer's pH to 2.8 - 3.2 using an appropriate acid (e.g., phosphoric acid for a phosphate buffer, formic acid for a formate buffer).

-

Prepare Mobile Phase: Mix the pH-adjusted aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) as per your method's requirements.

-

Equilibrate and Test: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample. Observe the peak shape. You should see a significant improvement.

If low pH is insufficient or not possible, a small, basic additive can be used to "mask" the active silanol sites.[12]

-

Select Additive: Triethylamine (TEA) is a classic choice.[13]

-

Add to Mobile Phase: Add a low concentration of TEA to your final mobile phase mixture, typically in the range of 0.02% to 0.1% (v/v).

-

Equilibrate and Test: Thoroughly equilibrate the column with the new mobile phase. The TEA will compete with 10-Keto Dextromethorphan for the active silanol sites, reducing the secondary interactions that cause tailing.

FAQ 2: Why is my 10-Keto Dextromethorphan peak fronting?

Peak fronting (As < 1.0) is characterized by a leading edge that is less steep than the tailing edge.[14] For a well-behaved molecule like 10-Keto Dextromethorphan, fronting is almost always caused by method conditions rather than chemical interactions.

The Core Problems: Overload and Solvent Mismatch

-

Cause 1: Column Overload: Injecting too much analyte mass (either too high a concentration or too large a volume) saturates the stationary phase at the column inlet.[14][15][16] This causes some molecules to travel down the column without sufficient interaction, eluting prematurely and creating a "front."[17]

-

Cause 2: Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the sample band does not focus properly at the head of the column.[8][15] This distorted injection profile can lead to a fronting peak, especially for early-eluting compounds.[14]

Troubleshooting Protocols

This protocol uses a simple dilution series to confirm if overload is the cause.

-

Prepare Dilutions: Prepare a series of dilutions of your sample, for example: Undiluted (1x), 2-fold dilution (0.5x), 5-fold dilution (0.2x), and 10-fold dilution (0.1x).

-

Inject and Analyze: Inject the same volume of each dilution and analyze the peak shape.

-

Evaluate Results: If the peak shape improves (i.e., the asymmetry factor moves closer to 1.0) as the concentration decreases, the problem is column overload.[14] The solution is to reduce the sample concentration or the injection volume.

Expected Impact of Dilution on Peak Fronting Due to Overload

| Sample Concentration | Peak Shape | Asymmetry Factor (As) | Conclusion |

| 1.0 mg/mL | Severe Fronting | 0.75 | Column is overloaded. |

| 0.5 mg/mL | Moderate Fronting | 0.88 | Overload is decreasing. |

| 0.2 mg/mL | Slight Fronting | 0.95 | Nearing linear capacity. |

| 0.1 mg/mL | Symmetrical | 1.02 | Within column's linear range. |

The ideal sample solvent is the mobile phase itself.

-

Identify Mismatch: Compare the composition of your sample solvent (diluent) to your initial mobile phase conditions. If the sample solvent has a higher percentage of organic solvent, a mismatch is likely.

-

Re-dissolve Sample: If possible, evaporate the current sample solvent and reconstitute the sample in the initial mobile phase.

-

Alternative (if re-dissolving is not feasible): If you must use a different solvent, ensure it is weaker than the mobile phase (i.e., has a lower organic content).

FAQ 3: Why is my 10-Keto Dextromethorphan peak splitting?

Split peaks can indicate either a physical problem with the HPLC system/column or a chemical issue with the method.[18] A logical diagnosis is key.

The Core Problems: Physical vs. Chemical Causes

-

Physical Causes: These issues typically affect all peaks in the chromatogram. The most common cause is a disruption in the flow path at the head of the column.[19][20] This can be due to a partially blocked inlet frit or a void/channel forming in the column's stationary phase.[19][21]

-

Chemical Causes: These issues usually affect only a single peak or a few specific peaks.[19] Potential causes include severe solvent mismatch or the co-elution of a closely related impurity.[20] Operating with a mobile phase pH very close to the analyte's pKa can also sometimes cause splitting, as both the ionized and neutral forms may exist and separate slightly.[22]

Troubleshooting Workflow for Split Peaks

Caption: Diagnostic flowchart for troubleshooting split peaks.

Experimental Protocols

-

Confirm the Problem: Inject a simple, well-behaved standard (like caffeine or naphthalene). If its peak also splits, this confirms a system-wide physical problem.

-

Reverse-Flush Column: Disconnect the column from the detector. Following the manufacturer's instructions, reverse the column's direction and flush it to waste with the mobile phase at a low flow rate. This can often dislodge particulates clogging the inlet frit.[23]

-

Check Connections: Ensure that all tubing ferrules are seated correctly and that there are no gaps between the tubing and the connection port, which can create dead volume.[24]

-

Replace Column: If the problem persists after flushing and checking connections, a void has likely formed in the column packing bed, and the column must be replaced.[19]

References

-

Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?Link

-

Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Link

-

Phenomenex. (2025). Understanding Peak Fronting in HPLC. Link

-

Bio-Works. Split peaks as a phenomenon in liquid chromatography. Link

-

PerkinElmer. What is Peak Fronting?Link

-

Chromatography Today. (2023). What are the Common Peak Problems in HPLC. Link

-

Analytics Steps. (2025). Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. Link

-

Restek. (2025). Common Causes Of Peak Tailing in Chromatography. Link

-

ALWSCI. (2023). What Are The Common Peak Problems in HPLC. Link

-

Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?Link

-

Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. Link

-

Waters Corporation. What are common causes of peak splitting when running an LC column?Link

-

ResearchGate. (n.d.). (PDF) Split peaks as a phenomenon in liquid chromatography. Link

-

ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Link

-

Element Lab Solutions. Peak Tailing in HPLC. Link

-

Persee. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Link

-

LCGC International. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems. Link

-

LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Link

-

PubMed. (n.d.). Automated determination of dextromethorphan and its main metabolites in human plasma by high-performance liquid chromatography and column switching. Link

-

Sigma-Aldrich. HPLC Troubleshooting Guide. Link

-

Guidechem. 10-Keto DextroMethorphan 57969-05-8. Link

-

LCGC Blogs. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Link

-

PlumX Metrics. (2007). Simultaneous analysis of dextromethorphan and its three metabolites in human plasma using an improved HPLC method with fluorometric detection. Link

-